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Compound of Interest

Compound Name: 4-Formylphenylboronic acid

Cat. No.: B188256

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-
formylphenylboronic acid and its ortho- and meta-isomers. Understanding the distinct
spectroscopic signatures of these compounds is crucial for their synthesis, identification, and
application in various fields, including medicinal chemistry and materials science. This
document summarizes key experimental data and provides detailed protocols for the discussed
analytical techniques.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-formylphenylboronic acid, 3-
formylphenylboronic acid, and 4-formylphenylboronic acid. This data has been compiled
from various sources to provide a comparative overview.

Table 1: *H NMR Spectral Data (DMSO-ds)
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Aldehydic Proton

Aromatic Protons

Boronic Acid

Compound Protons (B(OH)2) &
(CHO) 5 (ppm) (Ar-H) 6 (ppm)
(ppm)
2-
Formylphenylboronic ~9.9 ~7.5-8.0 (m) ~8.3 (br s)
acid
3-
Formylphenylboronic ~10.0 ~7.6 - 8.3 (m) ~8.4 (br s)
acid
4-
Formylphenylboronic ~9.9 ~7.8 (d), ~7.9 (d) ~8.3 (br s)

acid

Table 2: 13C NMR Spectral Data (DMSO-ds)

Compound

Carbonyl Carbon
(C=0) 3 (ppm)

Aromatic Carbons
(Ar-C) & (ppm)

Carbon-Boron (C-
B) 6 (ppm)

2-
Formylphenylboronic

acid

~193

~127 - 136

~135 (broad)

3-
Formylphenylboronic

acid

~193

~128 - 137

~134 (broad)

4-
Formylphenylboronic

acid

~192

~129, ~135

~138 (broad)

Table 3: Infrared (IR) Spectroscopy Data (cm~1)
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Functional Group

2-
Formylphenylboro
nic acid

3-
Formylphenylboro
nic acid

4-
Formylphenylboro
nic acid

O-H Stretch (Boronic
Acid)

~3300-3500 (broad)

~3300-3500 (broad)

~3300-3500 (broad)

C-H Stretch

) ~3060 ~3070 ~3050
(Aromatic)
C=0 Stretch

~1680 ~1690 ~1695

(Aldehyde)
C=C Stretch

] ~1600, ~1480 ~1600, ~1470 ~1600, ~1490
(Aromatic)
B-O Stretch ~1350 ~1360 ~1370

Table 4: Mass Spectrometry Data

Compound

Key Fragmentation

Molecular lon (m/z)

Patterns (m/z)

132 [M-H20]*, 122 [M-CO]+,

2-Formylphenylboronic acid 150 [M]*
yipneny M 105, 77
_ _ 132 [M-H:20]*, 122 [M-CO]+,
3-Formylphenylboronic acid 150 [M]*
105, 77
) ) 132 [M-H20]*, 122 [M-CO]+,
4-Formylphenylboronic acid 150 [M]*

105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the formylphenylboronic acid

isomers.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
o Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Note: DMSO-ds
is recommended as it effectively breaks up the boronic acid oligomers that can lead to broad
and poorly resolved spectra in other solvents like CDCls.

o Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
Data Acquisition:

* 'H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample
quantity (20-30 mg) and a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the formylphenylboronic acid

isomers.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation (ATR):

» Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.
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Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the
formylphenylboronic acid isomers.

Instrumentation: Mass Spectrometer with an Electrospray lonization (ESI) source.
Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of approximately 10-100 pg/mL with

the same solvent.
Data Acquisition:
 Infuse the sample solution into the ESI source at a constant flow rate.

e Acquire the mass spectrum in both positive and negative ion modes to observe the
molecular ion and any characteristic adducts or fragments.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the
structural relationship between the isomers.
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¢ To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-
Formylphenylboronic Acid and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188256#spectroscopic-analysis-of-4-
formylphenylboronic-acid-derivatives]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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